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Compound of Interest

Compound Name: Cyclopentadecane

Cat. No.: B1582441

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentadecane, a saturated macrocyclic alkane with the chemical formula CisHso, is a
waxy solid at room temperature. As a large cycloalkane, it is characterized by its low ring strain
and consequent chemical stability, comparable to linear alkanes. This stability, coupled with its
non-polar nature, dictates its physical and chemical properties. Cyclopentadecane serves as a
precursor in the synthesis of fragrances, such as muscone, and finds application in various
industrial processes. This technical guide provides a comprehensive overview of the chemical
properties of cyclopentadecane, including its physical characteristics, reactivity, and
spectroscopic profile, supported by detailed experimental protocols and logical workflows.

Physical and Thermochemical Properties

The physical and thermochemical properties of cyclopentadecane are summarized in the
tables below. These properties are crucial for its handling, processing, and application in
various chemical syntheses.

Physical Properties
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Property Value Reference(s)
Molecular Formula CisHso

Molecular Weight 210.40 g/mol

Appearance White, waxy solid

Melting Point 61-64 °C

Boiling Point 285 °C (rough estimate)

Density 0.805 - 0.8364 g/cm3

Refractive Index

1.4592

Vapor Pressure

0.00677 mmHg at 25°C

Solubility

Soluble in acetone; insoluble in

water.

Octanol/Water Partition

Coefficient (logP)

8.3 (computed)

Thermochemical Properties

Property

Value Reference(s)

Standard Enthalpy of

Combustion (solid)

-9814.0 + 1.6 kJ/mol

Enthalpy of Fusion

8.37 kJ/mol (at 336.6 K)

Standard Enthalpy of

Formation (solid)

-376.1 kJ/mol (calculated)

Experimental Protocols for Property Determination

This section outlines the detailed methodologies for determining the key physical properties of
cyclopentadecane.

Melting Point Determination (Capillary Method)
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Objective: To determine the temperature range over which cyclopentadecane transitions from
a solid to a liquid.

Methodology:

o Sample Preparation: A small amount of finely powdered cyclopentadecane is packed into a
capillary tube to a height of 2-3 mm. The tube is then tapped to ensure the sample is
compact.

o Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a
calibrated thermometer.

e Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the
temperature approaches the expected melting point.

o Observation: The temperature at which the first drop of liquid appears is recorded as the
beginning of the melting range. The temperature at which the last solid crystal melts is
recorded as the end of the melting range.

o Purity Assessment: A sharp melting range (typically < 1 °C) is indicative of a pure compound.

Boiling Point Determination (Thiele Tube Method)
Objective: To determine the temperature at which the vapor pressure of liquid
cyclopentadecane equals the atmospheric pressure.

Methodology:

o Sample Preparation: A small amount of cyclopentadecane (approximately 0.5 mL) is placed
in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test
tube.

o Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a
Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

o Heating: The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will
emerge from the open end of the capillary tube.
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o Observation: The heating is stopped, and the liquid is allowed to cool. The temperature at
which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination (Pycnometer Method)

Objective: To determine the mass per unit volume of solid cyclopentadecane.
Methodology:

Pycnometer Calibration: A pycnometer (a small glass flask of known volume) is weighed
empty (ma). It is then filled with a liquid of known density in which cyclopentadecane is
insoluble (e.g., water), and weighed again (m-2).

Sample Measurement: A sample of solid cyclopentadecane is weighed (ms).

Displacement Measurement: The cyclopentadecane sample is placed in the empty
pycnometer, and the pycnometer is filled with the same liquid of known density and weighed
(ma).

Calculation: The density of cyclopentadecane (p) is calculated using the following formula:
p = (ms * p_liquid) / (m1 + ms - m4) where p_liquid is the density of the liquid used.

Solubility Determination

Objective: To qualitatively and quantitatively assess the solubility of cyclopentadecane in
various solvents.

Methodology:

Qualitative Assessment: A small, measured amount of cyclopentadecane (e.g., 10 mg) is
added to a test tube containing a specific volume of a solvent (e.g., 1 mL of water, acetone,
ethanol, hexane). The mixture is agitated, and the solubility is observed and categorized as
soluble, partially soluble, or insoluble.

Quantitative Assessment (for soluble cases): a. A saturated solution of cyclopentadecane is
prepared in a given solvent at a specific temperature. b. A known volume of the saturated
solution is carefully decanted and the solvent is evaporated to dryness. c. The mass of the
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remaining cyclopentadecane is measured, and the solubility is expressed in grams per 100
mL of solvent.

Workflow for Physical Property Determination of Cyclopentadecane

Melting Point Determination Boiling Point Determination Density Determination Solubility Determination
Sample Preparation: Sample Preparation: Pycnometer Calibration: Qualitative Assessment:
Pack cyclopentadecane in capillary tube Place sample and inverted capillary in test tube Weigh empty and filled with known liquid Observe solubility in various solvents
Apparatus Setup: Apparatus Setup: Sample Measurement: Quantitative Assessment:
Place in melting point apparatus Attach to thermometer in Thiele tube Weigh cyclopentadecane sample Determine mass in saturated solution

Heating: Displacement:
Heat until steady stream of bubbles Weigh pycnometer with sample and liquid
Observation: Calculation:
Record temperature upon liquid entry into capillary Calculate density

Heating:
Heat slowly and steadily
Observation:
Record melting range

Click to download full resolution via product page
Workflow for the determination of key physical properties of cyclopentadecane.

Chemical Reactivity

As a large, strain-free cycloalkane, cyclopentadecane exhibits low reactivity. Its chemistry is
dominated by reactions that involve the cleavage of C-H and C-C bonds, typically under forcing

conditions.

Combustion
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Cyclopentadecane undergoes complete combustion in the presence of excess oxygen to
produce carbon dioxide and water, releasing a significant amount of energy.

CisHso(s) + 22.5 O2(g) — 15 CO2(g) + 15 H20(l)

Free-Radical Halogenation

Under UV light or at high temperatures, cyclopentadecane can undergo free-radical
substitution with halogens (e.g., Clz, Brz2). Due to the equivalence of all thirty hydrogen atoms,
monosubstitution results in a single product, 1-halocyclopentadecane.

Experimental Protocol (Free-Radical Chlorination - lllustrative):

Reactant Preparation: A solution of cyclopentadecane in an inert solvent (e.g., carbon
tetrachloride) is prepared in a reaction vessel.

e Initiation: The reaction is initiated by the addition of a radical initiator (e.g., AIBN) or by
exposure to UV radiation.

e Reaction: Chlorine gas is bubbled through the solution at a controlled rate while maintaining
the initiation conditions.

o Workup: The reaction mixture is washed with a solution of sodium thiosulfate to remove
excess chlorine, followed by washing with water and drying over an anhydrous salt (e.qg.,
MgSOa).

« Purification: The product, 1-chlorocyclopentadecane, is isolated and purified by fractional
distillation under reduced pressure.

Oxidation

The oxidation of cyclopentadecane is a key reaction for the synthesis of valuable fragrance
compounds. For instance, autoxidation can lead to the formation of cyclopentadecanol, which
can be further oxidized to cyclopentadecanone (a precursor to muscone).

lllustrative Pathway to Cyclopentadecanone:
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» Autoxidation: Cyclopentadecane is treated with an oxidizing agent (e.g., air or a specific
chemical oxidant) in the presence of a catalyst to form cyclopentadecanol.

» Oxidation of Alcohol: The resulting cyclopentadecanol is then oxidized using a stronger
oxidizing agent (e.g., chromic acid or PCC) to yield cyclopentadecanone.

Key Reaction Pathways of Cyclopentadecane
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Diagram of the primary reaction pathways involving cyclopentadecane.

Spectroscopic Properties

The spectroscopic data for cyclopentadecane are consistent with its highly symmetric and
saturated structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the high degree of symmetry in the cyclopentadecane molecule, all fifteen methylene
(CHz) groups are chemically equivalent. Consequently, both the *H and 3C NMR spectra are
expected to exhibit a single, sharp peak.

e 1H NMR: A singlet is expected for the 30 equivalent protons. The chemical shift would be in
the typical range for cycloalkanes, approximately & 1.4-1.5 ppm.

e 13C NMR: A single peak is expected for the 15 equivalent carbon atoms, with a chemical shift
in the range of & 26-28 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of cyclopentadecane is characterized by the absence of functional group
absorptions and the presence of strong C-H and C-C bond vibrations.

e C-H stretching: Strong absorptions in the range of 2850-2960 cm™1.
e C-H bending (scissoring): Absorption around 1465 cm~1.

e C-C stretching and bending: Multiple absorptions in the fingerprint region (< 1400 cm™1).

Mass Spectrometry

The electron ionization mass spectrum of cyclopentadecane will show a molecular ion peak
(M*) at m/z = 210. The fragmentation pattern is complex and characterized by the loss of
successive methylene units and larger neutral fragments, leading to a series of cluster peaks
separated by 14 mass units (CHz). Common fragment ions for large cycloalkanes include those
resulting from the loss of ethene (m/z = M-28) and other small alkenes.
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Biological Activity and Signaling Pathways

As a simple, non-polar hydrocarbon, cyclopentadecane is not known to have any specific
biological activity or to be involved in any signaling pathways. Its primary relevance in a
biological context is its use as a precursor in the synthesis of fragrances and its potential for
bioaccumulation due to its lipophilicity.

Conclusion

Cyclopentadecane is a chemically stable macrocyclic alkane with well-defined physical and
spectroscopic properties. Its reactivity is limited, primarily involving high-energy processes such
as combustion and free-radical substitution. The synthetic utility of cyclopentadecane is most
notably demonstrated in its role as a precursor to valuable macrocyclic ketones used in the
fragrance industry. The information presented in this guide provides a solid foundation for
researchers and scientists working with or exploring the applications of this large cycloalkane.

 To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties
of Cyclopentadecane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1582441#what-are-the-chemical-properties-of-
cyclopentadecane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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